molecular formula C20H18F3NO2 B15152916 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B15152916
M. Wt: 361.4 g/mol
InChI Key: XOICNFYOJZUWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features an indole core, a phenoxyethyl group, and a trifluoroethanone moiety

Preparation Methods

The synthesis of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole core and the phenoxyethyl group.

    Reaction Conditions: The indole core is functionalized with the phenoxyethyl group through a series of substitution reactions. The trifluoroethanone moiety is then introduced via a Friedel-Crafts acylation reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The phenoxyethyl group can undergo substitution reactions, where different substituents can be introduced.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products depend on the specific reactions performed, such as oxides, alcohols, or substituted derivatives.

Scientific Research Applications

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It can modulate specific biochemical pathways, leading to its observed effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process.

Comparison with Similar Compounds

1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can be compared with similar compounds:

    Similar Compounds: Compounds such as 1-[1-amino-2-(2,5-dimethylphenoxy)ethyl]-2,4-dimethylbenzene and 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone share structural similarities.

    Uniqueness: The presence of the trifluoroethanone moiety in this compound distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

1-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H18F3NO2/c1-13-7-8-14(2)18(11-13)26-10-9-24-12-16(19(25)20(21,22)23)15-5-3-4-6-17(15)24/h3-8,11-12H,9-10H2,1-2H3

InChI Key

XOICNFYOJZUWBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.